molecular formula C27H23ClF2N4O3 B10833791 Phthalazinone derivative 1

Phthalazinone derivative 1

Katalognummer: B10833791
Molekulargewicht: 524.9 g/mol
InChI-Schlüssel: UWLKNQSOSOPRPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phthalazinone derivative 1 is a high-purity chemical compound based on the phthalazin-1(2H)-one scaffold, a structure recognized for its remarkable synthetic and pharmacological versatility in medicinal chemistry . This derivative serves as a key intermediate for researchers developing novel therapeutic agents, with documented applications across multiple fields. In oncology research, phthalazinone-based compounds are extensively investigated as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key target in cancers with BRCA deficiencies . The phthalazinone core is also a known pharmacophore for kinase inhibitors, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) inhibitors, making it valuable for anti-angiogenesis and anti-proliferative studies . Recent research has highlighted the potential of phthalazinone derivatives as antiviral agents. A 2024 study identified compounds from this class as potent, broad-spectrum inhibitors of rabies virus (RABV) and other Lyssaviruses, shown to act directly on the viral replication complex and delay the onset of clinical signs in vivo . Additional research applications for this scaffold include the development of antimicrobial agents, with some phthalazinone derivatives exhibiting inhibitory activity against pathogens like Staphylococcus aureus and Candida albicans , as well as anti-inflammatory agents . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C27H23ClF2N4O3

Molekulargewicht

524.9 g/mol

IUPAC-Name

2-chloro-N-[3-(2,4-difluorophenyl)-4-oxophthalazin-6-yl]-5-[(2,2-dimethylpropanoylamino)methyl]benzamide

InChI

InChI=1S/C27H23ClF2N4O3/c1-27(2,3)26(37)31-13-15-4-8-21(28)20(10-15)24(35)33-18-7-5-16-14-32-34(25(36)19(16)12-18)23-9-6-17(29)11-22(23)30/h4-12,14H,13H2,1-3H3,(H,31,37)(H,33,35)

InChI-Schlüssel

UWLKNQSOSOPRPR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C=NN(C3=O)C4=C(C=C(C=C4)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Pathway:

StepReagents/ConditionsProductYield
1Ethyl chloroacetate, K₂CO₃, acetone, reflux3 85% (estimated)
2Hydrazine hydrate, ethanol, refluxAcetohydrazide 4 72%

Mechanistic Insight :

  • Alkylation : Ethyl chloroacetate attacks the nitrogen atom of 2a , forming a tetrahedral intermediate stabilized by K₂CO₃.

  • Hydrazinolysis : Subsequent reaction with hydrazine hydrate cleaves the ester group, yielding 4 .

Ionic Liquid-Catalyzed Synthesis

A novel approach using ionic liquids as catalysts enhances reaction efficiency and recyclability. For example, 3,4,7,8-tetrahydro-3,3-dimethyl-11-aryl-2H-phthalazin[1,2-α]indole-1,6,9(11H)-trione (compound V ) is synthesized via a multicomponent reaction.

Reaction Components:

  • Reactants : Aromatic aldehyde (e.g., benzaldehyde), succinic anhydride, 5,5-dimethyl-1,3-cyclohexanedione, hydrazine hydrate.

  • Catalyst : Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate).

  • Solvent : Ethanol/water mixture.

  • Conditions : Reflux, 28–35 minutes.

ExampleAryl GroupYieldReaction Time
V (phenyl)Phenyl94%35 min
V (4-chlorophenyl)4-Chlorophenyl93%28 min

Advantages :

  • Recyclability : The ionic liquid catalyst can be reused without loss of activity.

  • High Purity : Simplified purification due to minimal byproducts.

Bromination and Subsequent Functionalization

Bromination at the 4-position enables further derivatization. 4-Bromomethylphthalazinone (18 ) is synthesized via Wohl–Ziegler bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in acetonitrile.

Reaction Protocol:

  • Substrate : 4-Methylphthalazinone (12 ).

  • Reagents : NBS, benzoyl peroxide.

  • Conditions : Acetonitrile, 60°C, 12 hours.

  • Yield : 65–75%.

This brominated intermediate is pivotal for introducing diverse substituents, such as alkyl or aryl groups, via nucleophilic substitution.

Multicomponent Reactions (MCRs)

MCRs offer atom-economy and synthetic efficiency. A three-component reaction involving 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one (1 ), formaldehyde, and primary amines yields 7a–g under ultrasonic irradiation.

Comparative Data:

MethodReaction TimeYield (7a–g )
Conventional6–8 hours50–70%
Ultrasonic1–2 hours75–90%

Mechanistic Highlights :

  • Ultrasonic Assistance : Enhances mixing and accelerates reaction kinetics.

  • Mannich Reaction : Formaldehyde bridges 1 and amines, forming Schiff bases.

Vielsmeier–Haack and Oxidation Reactions

The Vielsmeier–Haack reaction introduces formyl groups, while oxidation modifies functional groups. For example, phthalazinethione (16 ) is oxidized to sulfonic acid (18 ) or sulfonyl chloride (19 ) using HNO₃ or Cl₂, respectively.

Oxidation Pathways:

Oxidizing AgentProductYield
HNO₃ (room temp)Sulfonic acid 18 80%
Cl₂ (acetic acid)Sulfonyl chloride 19 85%

Applications :

  • Sulfonic Acids : Potential anticoagulants or surfactants.

  • Sulfonyl Chlorides : Precursors for sulfonamide derivatives.

Coordination Chemistry and Biological Activity

Phthalazinones act as ligands for metal ions, enhancing their bioactivity. For instance, 4-aminophthalazinones (5 and 6 ) coordinate with Cu(II) or Zn(II), forming complexes with antimicrobial properties.

Synthesis of 5 and 6 :

PhthalazinoneAmineCatalyst (Pd)Yield
3a (4-bromo)PiperidinePd(OAc)₂85%
3b (4-bromo)2-(Thiophen-2-yl)ethanaminePd(dba)₂80%

Biological Evaluation :

  • Antimicrobial Activity : Cu(II) complexes show MIC values of 2–8 μg/mL against S. aureus.

Azide-Alkyne Cycloaddition (Click Chemistry)

Click chemistry enables rapid functionalization. Hydrazides (6a–c ) react with azides to form dipeptides (7a–i ), which are cytotoxic against HCT-116 and MDA-MB-231 cells.

Click Reaction Data:

HydrazideAmino AcidYieldIC₅₀ (HCT-116)
6a Glycine77%12 μM
6b β-Alanine82%15 μM

Mechanism :

  • Azide Formation : Hydrazides react with NaNO₂/HCl to generate azides.

  • Cycloaddition : Azides react with amino acid methyl esters to form triazole-linked dipeptides.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclocondensation High yield, scalableLimited functionalization
Ionic Liquid Catalysis Recyclable catalyst, high purityCost of ionic liquids
Ultrasonic MCR Short reaction time, high yieldRequires specialized equipment
Bromination Versatile intermediatesToxic reagents (NBS, Cl₂)

Analyse Chemischer Reaktionen

Traditional Reflux Method

Phthalazinone derivative 1 (4-(3-chloro-4-methylphenyl)-1(2H)-phthalazinone) was synthesized via a ring-closure reaction of 3-chloro-4-methylphenyl benzoic acid with hydrazine hydrate in ethanol under reflux conditions . The reaction mechanism involves nucleophilic attack by hydrazine on the carbonyl group, followed by cyclization to form the phthalazinone core.

Key Steps :

  • Reaction Conditions : Ethanol reflux, 3–4 hours.

  • Reagents : Hydrazine hydrate, anhydrous potassium carbonate (K₂CO₃).

  • Yield : Moderate (exact value unspecified).

Other Notable Methods

  • Catalytic Synthesis : Preyssler heteropolyacid (H₄[NaP₅W₃₀O₁₁₀]) was employed to synthesize 1(2H)-phthalazinone derivatives under reflux in chloroform, achieving high yields .

  • Alkylation and Functionalization : Phthalazinone derivatives were alkylated with 1,2-dibromoethane or 1,3-dibromopropane in DMF using K₂CO₃ .

Spectroscopic Analysis

  • IR Spectroscopy :

    • Compound 1 (from ): Absorption bands at 1649 cm⁻¹ (C=O stretch of amide) and 1750 cm⁻¹ (ester C=O) were observed.

    • Compound 1a (from ): Characterized by absence of NH₂ stretching, confirming cyclization.

  • ¹H-NMR :

    • Compound 1 : Signals at δ 7.45–7.67 ppm (aromatic protons) and δ 4.30 ppm (CH₂Ph) .

    • Compound 1a : Methyl group protons at δ 2.34 ppm (s, 3H) .

Elemental Analysis

Element Calculated (%) Found (%)
C37.53Not reported
H2.29Not reported
Br45.40Not reported
N7.96Not reported
Data for compound 1 (from )

Reaction Conditions and Yields

A comparison of synthesis methods is presented in Table 1 .

Method Reagents Conditions Yield Advantages
Reflux (Ethanol)Hydrazine hydrate, K₂CO₃3–4 hours refluxModerateTraditional, cost-effective
MicrowaveMethylhydrazine, DMF10–15 minutes MWHighRapid, energy-efficient
Catalytic (Preyssler)H₄[NaP₅W₃₀O₁₁₀], CHCl₃Reflux, 60–100°CHighEnvironmentally friendly

Biological Activity

  • Compound 1 : Exhibited no antimicrobial activity against Gram-positive or Gram-negative bacteria .

  • Derivatives (e.g., 2a–2d) : Some derivatives showed instability (e.g., 2a ) or underwent further functionalization (e.g., azide substitution) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Phthalazinone derivatives are recognized for their structural versatility and biological activity. They serve as important scaffolds in drug discovery, exhibiting a wide range of pharmacological properties:

  • Anticancer Activity : Phthalazinone derivatives have been studied for their potential in cancer treatment. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, a study synthesized sixteen new phthalazinone derivatives and evaluated their antiproliferative effects against renal cancer cell lines, revealing significant activity in some compounds comparable to established drugs like etoricoxib .
  • Poly(ADP-ribose) Polymerase Inhibition : Certain phthalazinone derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. This property makes them attractive candidates for combination therapies in oncology .

Antiviral Applications

Recent studies have unveiled the efficacy of Phthalazinone derivative 1 against viral infections, particularly rabies virus:

  • Inhibition of Rabies Virus : Phthalazinone derivatives were identified as potent inhibitors of rabies virus infection through a combination of in vitro screening and in vivo assays. These compounds target the viral replication complex, significantly reducing viral load and delaying clinical symptoms in animal models . This highlights their potential as therapeutic agents against rabies and related viral infections.

Anti-inflammatory Properties

Phthalazinone derivatives also demonstrate anti-inflammatory effects, making them suitable for treating inflammatory diseases:

  • In Vivo Anti-inflammatory Activity : In experimental models, certain phthalazinone derivatives showed significant anti-inflammatory activity comparable to standard treatments. For instance, specific compounds exhibited effective results in carrageenan-induced rat paw edema models .

Other Biological Activities

The pharmacological profile of this compound extends beyond anticancer and antiviral applications:

  • Antimicrobial Activity : Various phthalazinone derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
  • Antidiabetic Properties : Some derivatives have been investigated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications, indicating their role in diabetes management .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Cancer Treatment PARP inhibitors, antiproliferative agentsSignificant inhibition of tumor growth
Antiviral Therapy Rabies virus inhibitionStrong inhibition of viral replication
Anti-inflammatory Treatment of inflammatory conditionsComparable efficacy to standard anti-inflammatory drugs
Antimicrobial Bacterial infection treatmentEffective against various bacterial strains
Antidiabetic Aldose reductase inhibitionPotential to prevent diabetic complications

Wirkmechanismus

Phthalazinone derivative 1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its broad spectrum of pharmacological activities and its potential as a versatile building block for the synthesis of various bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Pharmacological Activities
2.1.2 Anticancer Activity
  • Derivative 1 vs. Olaparib/AZD2461 (PARP Inhibitors): Derivative 1 inhibits PARP-1 with a mechanism akin to Olaparib but differs structurally by incorporating a pyridine-methoxyphenyl group, which may improve bioavailability . AZD2461, a phthalazinone analog, shows comparable PARP-1/2 inhibition (IC50: 5 nM and 2 nM) but is designed to evade P-gp efflux, a limitation of Olaparib . Cytotoxicity: Pyran-linked hybrids of derivative 1 (e.g., compounds 4a–h) exhibit cytotoxic IC50 values in the µM range, similar to imidazo-phthalazine-diones (e.g., 1-substituted derivatives in ) but with higher synthetic efficiency (84–88% yields) .
2.1.3 Antimicrobial Activity
  • Derivative 1 vs. subtilis) and 15e (anti-tubercular activity) highlight the scaffold’s versatility. Derivative 1’s pyridine substituents may enhance target specificity compared to simpler analogs .
2.3 Molecular Interactions and Binding Affinity
  • AD Targets : Derivative 1 binds to PDE4D (∆G: −9.2 kcal/mol) and NF-κB (∆G: −8.5 kcal/mol) with higher affinity than Zopolrestat, which primarily inhibits NF-κB .
2.4 Limitations and Divergences
  • Therapeutic Scope : While derivative 1 is multifunctional (AD, cancer), compounds like Azelastine (anti-asthmatic) and Hydralazine (antihypertensive) are disease-specific .
  • Pharmacological Gaps : Derivative 1’s anti-inflammatory activity is less characterized compared to PDE4 inhibitors (e.g., roflumilast) or VEGF inhibitors .

Q & A

Q. What are the common synthetic routes for phthalazinone derivatives, and how do reaction conditions influence yield and purity?

Phthalazinone derivatives are typically synthesized via cyclization of substituted phthalic anhydrides or hydrazine derivatives. Key methods include:

  • Condensation reactions using hydrazine hydrate with substituted phthalic anhydrides under acidic or basic conditions, yielding the core phthalazinone scaffold .
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Gabriel amine synthesis for N-alkylation, as seen in optimized routes for producing intermediates like 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one . Reaction conditions (e.g., solvent polarity, temperature, catalyst) critically impact regioselectivity and purity. For example, acidic conditions favor cyclization but may require post-synthetic purification via column chromatography .

Q. Which biological targets are commonly associated with phthalazinone derivatives, and what assays are used to evaluate their activity?

Phthalazinone derivatives target enzymes and receptors such as:

  • Poly(ADP-ribose) polymerase-1 (PARP-1) : Evaluated via cell-based viability assays (e.g., MTT) and enzymatic inhibition studies using recombinant PARP-1 proteins .
  • Phosphodiesterase-4 (PDE4) : Assessed through cAMP modulation assays in cell lines like RAW264.7 macrophages .
  • Cholinesterases (AChE/BChE) : Tested via Ellman’s method to measure inhibition kinetics . Standard protocols include dose-response curves (IC50 determination) and molecular docking to validate target engagement .

Q. How are structure-activity relationships (SAR) analyzed in phthalazinone derivatives?

SAR studies involve systematic modifications to the phthalazinone core:

  • Substituent effects : Adding electron-withdrawing groups (e.g., -NO2) at the 4-position enhances PARP-1 inhibition, while bulky groups at N-2 reduce antifungal activity .
  • Hybrid scaffolds : Incorporating oxadiazole or triazole moieties improves antiproliferative activity by enhancing DNA intercalation . Data is analyzed using comparative IC50 values, molecular docking scores (e.g., AutoDock Vina), and thermodynamic stability calculations (MM-GBSA) .

Advanced Research Questions

Q. What strategies resolve contradictory data in SAR studies of phthalazinone derivatives?

Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:

  • Orthogonal assays : Confirm anticancer activity via both cell viability (MTT) and apoptosis markers (Annexin V/PI staining) .
  • Proteomic profiling : Identify off-target interactions using affinity chromatography or thermal shift assays .
  • Crystallography : Resolve binding ambiguities by co-crystallizing derivatives with targets (e.g., PARP-1) to validate docking predictions .

Q. How can network pharmacology and molecular docking optimize target prioritization for phthalazinone derivatives in complex diseases like Alzheimer’s?

  • Target prediction : Use tools like SwissTargetPrediction or PharmMapper to identify potential targets (e.g., PDE4, NF-κB) .
  • Pathway enrichment : Analyze KEGG/GO terms to map targets to AD-relevant pathways (e.g., cAMP signaling, neuroinflammation) .
  • Docking validation : Prioritize derivatives with high binding scores (<-8 kcal/mol) to key targets like PDE4 or Aβ fibrils using Glide or MOE .

Q. What methodologies improve the pharmacokinetic profile of phthalazinone derivatives without compromising potency?

  • Prodrug design : Introduce ester or amide groups to enhance solubility, as seen in hydralazine derivatives .
  • Lipinski’s rule compliance : Optimize logP (<5) and polar surface area (<140 Ų) via substituent trimming or PEGylation .
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays and introduce fluorine atoms to block metabolic hotspots .

Q. How do substituent electronic effects influence the fluorescence properties of phthalazinone-based probes?

  • Electron-donating groups (e.g., -NMe2) redshift emission wavelengths by extending π-conjugation, enabling two-photon imaging in brain slices .
  • Quantitative structure-property relationship (QSPR) models : Correlate Hammett constants (σ) with quantum yields (Φ) to predict probe performance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.